Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The InChI code for Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a solid substance at room temperature . It has a molecular weight of 212.29 .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate has been synthesized and characterized for its molecular structure. For example, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related compound, as a cyclic amino acid ester. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via X-ray diffraction analysis (Moriguchi et al., 2014).
Organic Synthesis Applications
- The compound has been used in various organic synthesis applications. For instance, Zhang et al. (2017) demonstrated its use in decarboxylative acylation reactions to yield a variety of α-keto and α,β-unsaturated amides and esters (Zhang et al., 2017).
- Hoffmann and Rabe (1984) utilized a related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), in the synthesis of mikanecic acid via a multi-step process involving coupling reactions and ester cleavage (Hoffmann & Rabe, 1984).
Crystallographic Characterization
- The crystallographic properties of related compounds have been extensively studied, providing insights into the structural changes upon electron loss and other chemical modifications. Nelsen et al. (2005) reported on the crystal structures of various diazabicyclooctane derivatives and analyzed the geometries about the oxidized units (Nelsen et al., 2005).
Catalytic Applications
- It has also been employed in catalytic reactions. Halimehjani and Badali (2019) explored the use of DABCO in the synthesis of piperazine derivatives, highlighting its versatility in synthetic organic chemistry (Halimehjani & Badali, 2019).
Other Applications
- The compound and its derivatives have been used in asymmetric synthesis, chemo- and stereoselective reactions, and in the synthesis of natural products and pharmaceutical intermediates. For example, Brock et al. (2012) utilized a related compound in the asymmetric synthesis of pseudococaine (Brock et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUSQTOWHXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705465 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
CAS RN |
194032-49-0 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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